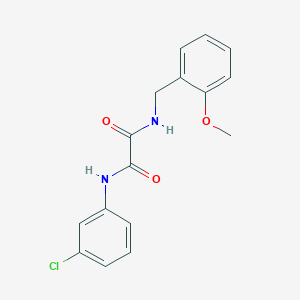
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine, also known as DMBCMC or o-desmethyltramadol, is a synthetic compound that belongs to the class of opioids. It is a modified form of tramadol, which is a commonly prescribed pain medication. DMBCMC has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body.
Wirkmechanismus
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also increases the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This dual mechanism of action provides relief from pain and produces a feeling of well-being.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of endorphins, which are natural painkillers produced by the body. It also reduces the levels of stress hormones such as cortisol, which can have a positive effect on mood and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has several advantages for use in laboratory experiments. It has a high potency and can be synthesized in large quantities. It also has a relatively low toxicity and is stable under normal laboratory conditions. However, its use in laboratory experiments is limited by its classification as a controlled substance, which requires special permits and regulations.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine. One area of interest is its potential use as a treatment for depression and anxiety disorders. It has been shown to have an antidepressant effect in animal studies and may have similar effects in humans. Another area of interest is its potential use in the treatment of chronic pain, particularly in patients who are resistant to other forms of pain medication. Further research is needed to fully understand the therapeutic potential of N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine and its mechanism of action on the human body.
In conclusion, N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body. It has shown promise as a pain medication and for the treatment of opioid addiction, with a lower risk of dependence and withdrawal symptoms. Further research is needed to fully understand its therapeutic potential and its limitations for use in laboratory experiments.
Synthesemethoden
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with N-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been studied for its potential use as a pain medication and for the treatment of opioid addiction. It has been shown to have a similar analgesic effect as tramadol, but with a lower risk of dependence and withdrawal symptoms. N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has also been found to have a lower potential for abuse compared to other opioids such as morphine and oxycodone.
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-9-5-4-6-10-14)12-13-8-7-11-15(18-2)16(13)19-3/h7-8,11,14H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFUCKZHJZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5216045.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
![N-(2-cyanophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5216065.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)

![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![4-methoxy-2-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5216108.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5216115.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(2-methoxyethyl)-3-[1-(5-phenylpentanoyl)-4-piperidinyl]propanamide](/img/structure/B5216130.png)
